

# Spectroscopic Profile of 3-(Benzoylamino)benzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-(Benzoylamino)benzoic acid

Cat. No.: B1266868

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## Introduction

**3-(Benzoylamino)benzoic acid**, also known as 3-benzamidobenzoic acid, is an aromatic compound containing both a carboxylic acid and an amide functional group.[1] Its chemical formula is C<sub>14</sub>H<sub>11</sub>NO<sub>3</sub>, and its molecular weight is 241.24 g/mol.[2] This compound typically appears as a white to off-white crystalline solid.[1] Due to the presence of both amine and carboxylic acid functionalities, it serves as a versatile intermediate in organic synthesis, with potential applications in the development of pharmaceuticals and dyes.[1] A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and development settings. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(Benzoylamino)benzoic acid**, along with the experimental protocols for data acquisition.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **3-(Benzoylamino)benzoic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[3]

### <sup>1</sup>H NMR (Proton NMR) Data

<sup>1</sup>H NMR spectroscopy provides details on the number, environment, and neighboring protons for each type of proton in a molecule.<sup>[3]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results			

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

<sup>13</sup>C NMR spectroscopy reveals the number of different types of carbon atoms and their chemical environments within a molecule.<sup>[3]</sup><sup>[4]</sup>

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not explicitly found in search results	

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.<sup>[5]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500-2500	Broad	O-H stretch (Carboxylic Acid)
~3300	Medium	N-H stretch (Amide)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1650	Strong	C=O stretch (Amide I)
~1550	Medium	N-H bend (Amide II)
1320-1210	Medium	C-O stretch (Carboxylic Acid)
960-900	Broad	O-H wag (Carboxylic Acid)

Note: The IR data is predicted based on the functional groups present in **3-(Benzoylamino)benzoic acid** and general ranges for those groups. Specific peak values from experimental data were not available in the search results.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of a compound.

### Electron Ionization Mass Spectrum (EI-MS) Data

m/z	Relative Intensity	Assignment
241	[M] <sup>+</sup> (Molecular Ion)	
105	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>	

Note: The mass spectrometry data is based on the molecular weight and a common fragmentation pattern for benzoyl derivatives.[\[2\]](#)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

### Sample Preparation

- Dissolve 5-10 mg of **3-(Benzoylamino)benzoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).<sup>[3]</sup>
- Transfer the solution to an NMR tube.

### Data Acquisition

- The NMR spectrum is acquired on a spectrometer, such as a 400 or 600 MHz instrument.<sup>[6]</sup>
- For <sup>1</sup>H NMR, the spectral width is typically set from 0 to 12 ppm.<sup>[3]</sup>
- For <sup>13</sup>C NMR, the spectral width is generally from 0 to 220 ppm.<sup>[3]</sup>
- Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).<sup>[6][7]</sup>
- A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. A relaxation delay of at least five times the T1 of the slowest relaxing signal is used to ensure accurate integration.<sup>[8]</sup>

## Infrared (IR) Spectroscopy

### Sample Preparation (Thin Solid Film Method)

- Dissolve a small amount (approximately 50 mg) of solid **3-(Benzoylamino)benzoic acid** in a few drops of a volatile solvent like methylene chloride or acetone.<sup>[9]</sup>
- Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).<sup>[9]</sup>
- Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.<sup>[9]</sup>

### Data Acquisition

- Place the salt plate in the sample holder of an FT-IR spectrometer.<sup>[9]</sup>

- Acquire the infrared spectrum, typically over the range of 4000 to 400  $\text{cm}^{-1}$ .
- If the signal intensity is too low, add more of the solution to the plate and re-run the spectrum. If the intensity is too high, dilute the original solution and prepare a new film.[9]

## Mass Spectrometry (MS)

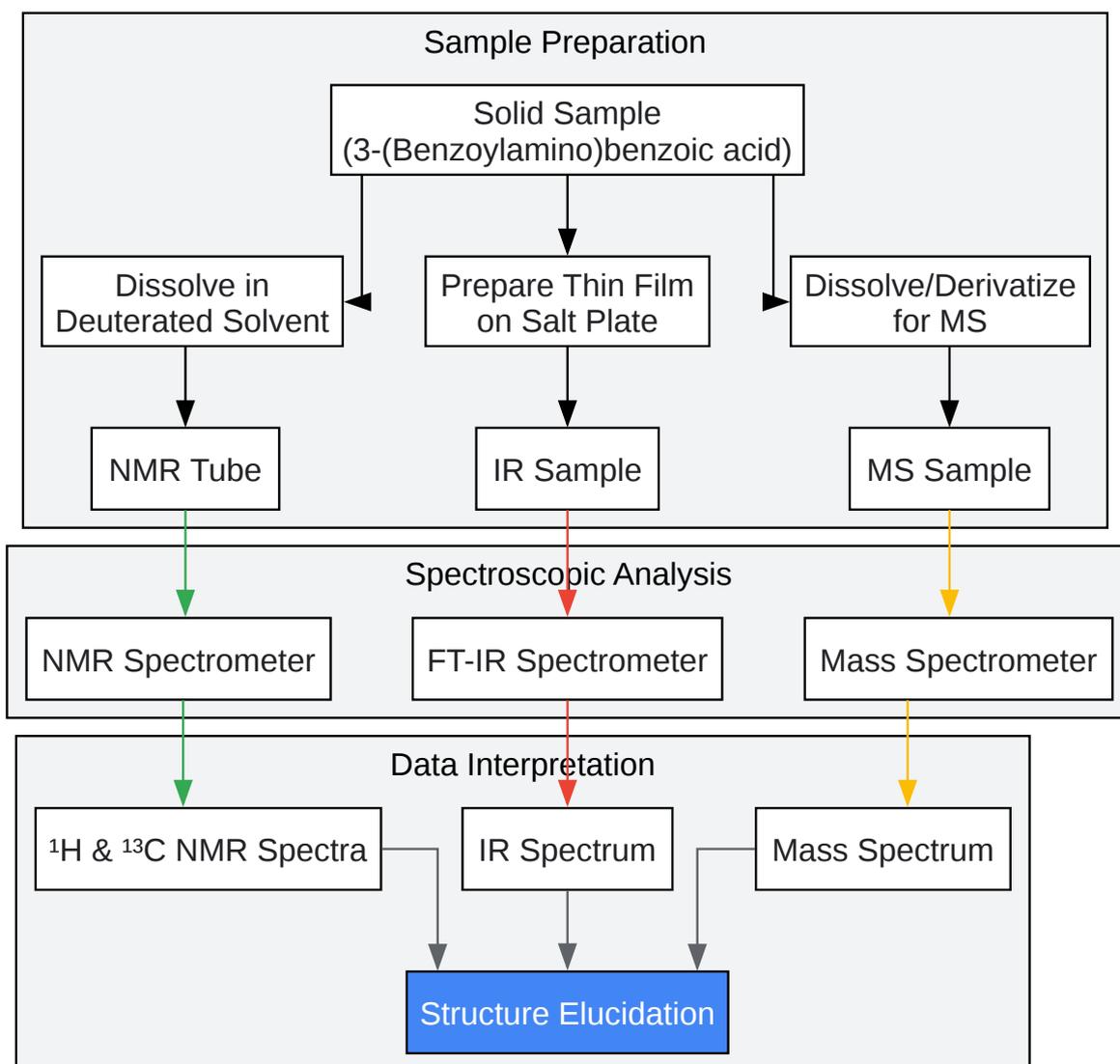
Sample Preparation and Introduction For a solid sample like **3-(Benzoylamino)benzoic acid**, direct insertion or a heated probe can be used to introduce the sample into the mass spectrometer. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a chromatographic method like GC-MS or LC-MS. For organic acids, derivatization may be necessary to increase volatility for GC-MS analysis.[10][11]

### Data Acquisition (Electron Ionization)

- The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).
- The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ( $m/z$ ) ratio.
- The detector records the abundance of each ion, generating a mass spectrum. The mass spectrometer is typically scanned over a range of  $m/z$  values, for example, from 50 to 550 amu.[11]

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like **3-(Benzoylamino)benzoic acid**.



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Caption: General workflow for the spectroscopic analysis of a solid organic compound.

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